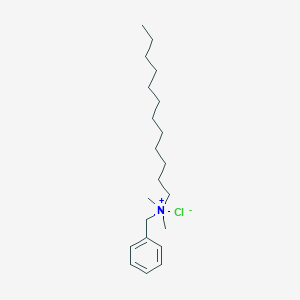

Benzododecinium Chloride

Beschreibung

Eigenschaften

IUPAC Name |

benzyl-dodecyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIROUFYLSSYDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-35-5 (Parent) | |

| Record name | Benzododecinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6028492, DTXSID2040787 | |

| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyldodecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

139-07-1, 68424-85-1 | |

| Record name | Benzyldodecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzododecinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cequartyl A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyldodecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzododecinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZODODECINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A751G47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Antimicrobial Action of Benzododecinium Chloride: An In-depth Technical Guide

Abstract

Benzododecinium chloride, a prominent member of the quaternary ammonium compound (QAC) family, stands as a potent cationic surfactant with a formidable and broad-spectrum antimicrobial profile against a wide array of bacteria, fungi, and enveloped viruses.[1][2] This technical guide provides a comprehensive exploration of its core mechanism of action, which is primarily centered on the catastrophic disruption of microbial cell membranes, leading to a cascade of events culminating in cell death.[1][3] We will delve into the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate and quantify its potent biocidal effects. Furthermore, this guide will address the emerging challenge of microbial resistance and the underlying mechanisms that enable microorganisms to counteract the effects of this widely utilized biocide.

Introduction to this compound: A Molecular Perspective

This compound, also known as benzalkonium chloride (BAC) with a C12 alkyl chain, is characterized by its amphiphilic structure, a key determinant of its antimicrobial prowess.[1][4] This structure comprises a positively charged quaternary ammonium headgroup and a nonpolar, lipophilic alkyl chain.[4] This dual nature allows it to readily interact with and subsequently dismantle the fundamental barrier of microbial cells: the cell membrane.[2]

Chemical Structure:

-

IUPAC Name: benzyl-dodecyl-dimethylazanium chloride[5]

-

Chemical Formula: C₂₁H₃₈ClN[6]

-

Molecular Weight: 340.0 g/mol [6]

The C12 alkyl chain derivative is particularly noted for its strong antimicrobial properties.[1] Its cationic nature is crucial for the initial interaction with the generally negatively charged microbial cell surfaces.[2][3]

The Primary Mechanism of Antimicrobial Action: A Multi-Stage Assault on the Cell Membrane

The biocidal activity of this compound is not a singular event but a rapid, multi-stage process that systematically dismantles the microbial cell membrane's structure and function.[1][2]

Stage 1: Adsorption and Electrostatic Binding

The initial and critical step involves the electrostatic attraction between the positively charged quaternary ammonium headgroup of this compound and the negatively charged components of the microbial cell surface.[1][2] These anionic sites include phospholipids and integral membrane proteins in bacteria.[1][3]

Stage 2: Hydrophobic Interaction and Membrane Penetration

Following the initial electrostatic binding, the hydrophobic C12 alkyl tail of the molecule penetrates the lipid bilayer of the cell membrane.[2][4] This insertion disrupts the highly ordered structure of the membrane, leading to an increase in its fluidity and permeability.[1]

Stage 3: Leakage of Essential Cellular Contents

The compromised structural integrity of the cell membrane results in the loss of its selective permeability. This leads to the indiscriminate leakage of vital intracellular components, including potassium ions (K+), nucleotides, metabolites, and enzymes.[1] This rapid efflux of essential molecules disrupts the cell's metabolic and physiological balance.

Stage 4: Enzyme Inhibition and Protein Denaturation

Beyond membrane disruption, this compound can also inactivate critical cellular enzymes and denature structural proteins, further contributing to its lethal effect.[1][2] The disruption of the tertiary structures of enzymes involved in crucial metabolic pathways, such as respiration, is a significant aspect of its mode of action.[1]

References

The Antimicrobial Spectrum of Benzododecinium Chloride: A Technical Guide for Researchers

Abstract

Benzododecinium chloride, a prominent member of the quaternary ammonium compound (QAC) family, is a cationic surfactant with a potent, broad-spectrum antimicrobial profile.[1][2] Its utility as a biocide is well-established across pharmaceutical, industrial, and clinical settings.[2][3] This technical guide provides an in-depth exploration of the antimicrobial activity of this compound against a diverse range of bacteria and fungi. We will delve into its molecular mechanism of action, present quantitative efficacy data, and provide detailed, field-proven experimental protocols for the accurate determination of its antimicrobial spectrum. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial agents.

Foundational Principles: Mechanism of Antimicrobial Action

The biocidal activity of this compound is primarily attributed to its catastrophic disruption of microbial cell membranes.[1][4] As a cationic surfactant, its amphiphilic structure, featuring a positively charged quaternary ammonium headgroup and a hydrophobic alkyl chain (specifically a C12 chain for this compound), is central to this mechanism.[2][5] The process can be conceptualized in the following stages:

-

Electrostatic Adsorption and Binding: The positively charged headgroup of this compound electrostatically interacts with the negatively charged components of the microbial cell surface, such as phospholipids and proteins in bacterial membranes.[1][2]

-

Hydrophobic Penetration and Membrane Disruption: Following initial binding, the hydrophobic alkyl tail penetrates the lipid bilayer of the cell membrane.[2][5] This insertion disrupts the intermolecular interactions within the membrane, leading to a loss of structural integrity and increased fluidity.[1]

-

Leakage of Intracellular Contents: The compromised membrane permeability results in the leakage of essential cytoplasmic components, including ions (such as K+), nucleotides, metabolites, and enzymes.[1][4]

-

Enzyme Inactivation and Protein Denaturation: this compound can also inactivate essential membrane-bound enzymes and denature structural proteins, further contributing to cellular dysfunction and death.[1][4]

This multi-targeted assault on the cell membrane makes it more challenging for microorganisms to develop resistance compared to antibiotics with highly specific intracellular targets.[2]

Visualizing the Mechanism of Action

Caption: Antimicrobial mechanism of this compound.

Antimicrobial Spectrum: Quantitative Efficacy Data

This compound exhibits a broad spectrum of activity, though its effectiveness can vary depending on the target microorganism.[1] Generally, Gram-positive bacteria are more susceptible than Gram-negative bacteria due to the additional protective outer membrane present in the latter.[1] It is also effective against a range of fungi, including both yeasts and molds.[2][6]

Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a selection of clinically and industrially relevant bacteria.

| Bacterial Species | Gram Stain | MIC (mg/L) | MBC (mg/L) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 4 - 40 | 4 - 45 | [7][8][9] |

| Bacillus cereus | Gram-positive | 140 | 160 | [9] |

| Listeria monocytogenes | Gram-positive | 4 - 40 | 4 - 45 | [3][9] |

| Escherichia coli | Gram-negative | 20 - 45 | 45 | [7][9][10] |

| Pseudomonas aeruginosa | Gram-negative | 64 | >64 | [7][10] |

| Salmonella Typhimurium | Gram-negative | 40 | 45 | [9] |

Note: Values can vary depending on the specific strain and testing conditions.

Antifungal Spectrum

This compound demonstrates significant activity against various fungal species, although higher concentrations may be required compared to its bactericidal effects.[2][11]

| Fungal Species | Type | MIC (mg/L) | MFC (mg/L) | Reference(s) |

| Candida albicans | Yeast | 0.5% (fungicidal) | - | [12] |

| Candida parapsilosis | Yeast | 0.5% (fungicidal) | - | [12] |

| Aspergillus ochraceus | Mold | Ineffective at 0.5% | - | [12] |

| Microsporum gallinae | Mold | 1.563 | 1.563 | [2] |

| Hyaline Fungi (various) | Mold | ≤ 16 | - | [2][6] |

| Dematiaceous Fungi (various) | Mold | 8 - 16 | - | [2][6] |

| Alternaria sp. | Mold | < 32 | - | [2][6] |

Note: MFC stands for Minimum Fungicidal Concentration. Some data is presented as a percentage concentration from suspension tests.

Experimental Protocols for Antimicrobial Spectrum Determination

The following protocols outline standard methodologies for the in-vitro evaluation of the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7] The broth microdilution method is a widely accepted and standardized technique.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth (turbidity). The lowest concentration of the agent that prevents visible growth is the MIC.

Step-by-Step Methodology:

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water). b. Perform a two-fold serial dilution of the stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1][7]

-

Inoculum Preparation: a. Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.[2] b. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[1]

-

Inoculation and Incubation: a. Inoculate the wells of the microtiter plate with the prepared microbial suspension. b. Include a positive control (microorganism and broth without the test agent) and a negative control (broth only) on each plate.[1] c. Incubate the plate under optimal conditions for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).[1][7]

-

Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[1][7]

Visualizing the MIC Determination Workflow

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1] It is a critical parameter for determining whether an agent is bacteriostatic or bactericidal.

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an appropriate agar medium. After incubation, the number of surviving organisms is determined. The MBC/MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in CFU compared to the initial inoculum.[1][13]

Step-by-Step Methodology:

-

Perform MIC Assay: Determine the MIC of this compound as described in the previous protocol.

-

Subculturing: a. From the wells corresponding to the MIC and higher concentrations where no growth was observed, transfer a small, defined volume (e.g., 10-100 µL) onto an appropriate sterile agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).[1]

-

Incubation: a. Incubate the agar plates under optimal conditions to allow for the growth of any surviving microorganisms.[1]

-

Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[2][13]

Mechanisms of Microbial Resistance

Despite its broad efficacy, some microorganisms can develop reduced susceptibility to this compound. Understanding these resistance mechanisms is crucial for its judicious use. Key mechanisms include:

-

Efflux Pumps: Bacteria can actively transport the biocide out of the cell using multidrug efflux pumps, preventing it from reaching a lethal intracellular concentration.[1][3]

-

Alterations in Cell Envelope: Changes in the composition of the cell membrane or cell wall can reduce the binding and penetration of this compound.[1][14]

-

Biofilm Formation: Microorganisms encased in a biofilm matrix are often more tolerant to biocides due to the protective extracellular polymeric substance (EPS) layer and altered physiological states of the cells within the biofilm.[1][3]

Conclusion

This compound remains a highly effective antimicrobial agent with a well-established mechanism of action centered on the disruption of microbial cell membranes.[1][15] Its broad spectrum of activity against both bacteria and fungi makes it a valuable tool in disinfection, preservation, and the development of antimicrobial surfaces.[3][5] The emergence of microbial resistance, however, necessitates its responsible application and the continuous monitoring of its efficacy through standardized protocols such as those detailed in this guide. For professionals in research and drug development, a thorough understanding of its antimicrobial spectrum and the methodologies for its evaluation is paramount for the successful formulation and application of this important biocide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idosi.org [idosi.org]

- 10. brieflands.com [brieflands.com]

- 11. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and activity of benzododecinium chloride

An In-depth Technical Guide to the Molecular Structure and Activity of Benzododecinium Chloride

Executive Summary

This compound, a prominent member of the quaternary ammonium compound (QAC) family, is a potent cationic surfactant with a broad spectrum of biocidal activity.[1] Its amphiphilic molecular architecture, featuring a polar cationic headgroup and a nonpolar hydrocarbon tail, is the cornerstone of its efficacy against a wide range of bacteria, fungi, and enveloped viruses.[2] The primary mechanism of action is the catastrophic disruption of microbial cell membranes, a process initiated by electrostatic attraction followed by hydrophobic intercalation, leading to loss of membrane integrity and cell death.[2][3] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and multifaceted biological activities of this compound. It details the structure-activity relationships that govern its potency, outlines rigorous experimental protocols for its evaluation, and discusses its synthesis and safety profile, offering a critical resource for researchers, scientists, and drug development professionals.

Introduction: A Profile of a Leading Cationic Surfactant

This compound, chemically known as N-benzyl-N,N-dimethyldodecan-1-aminium chloride, is a key derivative within the broader benzalkonium chloride (BAC) class of biocides.[1][4] BAC is not a single chemical entity but a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[5] The dodecyl (C12) derivative, this compound, is particularly noted for its strong antimicrobial properties and is a principal component in many disinfectant, antiseptic, and preservative formulations used in pharmaceutical, clinical, and industrial settings.[3][5][6]

Its utility is derived from its nature as a cationic surfactant. The molecule possesses a positively charged quaternary ammonium "head" and a long, hydrophobic alkyl "tail."[2] This dual characteristic allows it to bridge aqueous and lipid environments, a fundamental trait for interacting with and disrupting the cellular membranes of microorganisms.[2] Understanding the interplay between its structure and function is paramount for its effective application and for the rational design of new antimicrobial agents.

Molecular Structure and Physicochemical Properties

The chemical identity and physical characteristics of this compound are foundational to its biological function. The molecule consists of a central nitrogen atom covalently bonded to four distinct moieties: a benzyl group, two methyl groups, and a dodecyl (C12) alkyl chain, with a chloride counter-ion.[2]

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized below, which dictate its solubility, stability, and interaction with biological systems.

| Property | Value | Reference |

| IUPAC Name | benzyl-dodecyl-dimethylazanium chloride | [4][7] |

| Synonyms | Benzalkonium chloride (C12), Lauralkonium chloride | [2][4] |

| CAS Number | 139-07-1 | [4][7] |

| Molecular Formula | C₂₁H₃₈ClN | [4][5] |

| Molecular Weight | ~340.0 g/mol | [4][5][7] |

| Appearance | White or yellow powder; gelatinous lumps | [4][5] |

| Solubility | Very soluble in water, ethanol, and acetone | [2][5] |

| Density | Approximately 0.98 g/cm³ | [5] |

Core Mechanism of Action: Membrane Disruption

The biocidal activity of this compound is primarily attributed to a multi-stage process that results in the fatal disruption of the microbial cell membrane.[1][3] This mechanism is a direct consequence of its cationic and amphiphilic structure.

-

Adsorption and Electrostatic Binding: The positively charged quaternary ammonium headgroup is electrostatically attracted to the predominantly negatively charged components of microbial surfaces, such as phospholipids and teichoic acids in bacteria.[2][3] This initial binding concentrates the compound at the cell surface.

-

Hydrophobic Intercalation: Following adsorption, the long, hydrophobic dodecyl tail penetrates and embeds itself into the lipid bilayer of the cell membrane.[2][8]

-

Membrane Disruption and Permeabilization: The insertion of the alkyl chain disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and permeability.[3] This compromise of the membrane's integrity leads to the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions (K+), nucleotides, and metabolites.[3]

-

Enzyme Inactivation and Cell Lysis: The widespread membrane damage and loss of ion gradients disrupt critical cellular processes, including ATP synthesis and transport. This compound can also inactivate essential membrane-bound enzymes.[1] The cumulative damage ultimately leads to cell lysis and death.[8]

Caption: General mechanism of this compound's antimicrobial action.

Spectrum of Activity

This compound exhibits a broad spectrum of activity, though its effectiveness can vary depending on the target microorganism.[3]

Antibacterial Activity

It is active against a wide range of bacteria. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[3][9] The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents an additional barrier that can hinder the penetration of the biocide.[3]

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Gram-positive | 0.25 - 2 mg/mL | [10][11] |

| Escherichia coli | Gram-negative | 4 mg/mL | [10][11] |

| Pseudomonas aeruginosa | Gram-negative | 4 mg/mL | [10][11] |

| Note: Values can vary significantly depending on the specific strain and testing conditions. |

Antifungal Activity

The compound is also effective against various yeasts and fungi, with the C12 alkyl chain derivative showing high efficacy.[9] The mechanism is analogous to its antibacterial action, involving the disruption of the fungal cell membrane.

Antiviral Activity

This compound is particularly effective against enveloped viruses.[1][12] The viral envelope is a lipid bilayer derived from the host cell, making it a prime target for this cationic surfactant. The compound disrupts the envelope, preventing viral entry into host cells.[12] Its efficacy against non-enveloped viruses is more variable and often requires higher concentrations.[12]

| Virus Type | Efficacy | Mechanism | Reference |

| Enveloped Viruses (e.g., Coronaviruses, Herpes Simplex) | High | Disruption and solubilization of the viral lipid envelope. | |

| Non-enveloped Viruses (e.g., Adenovirus, Poliovirus) | Variable/Lower | Requires higher concentrations; mechanism less defined. | [12][13] |

Spermicidal Activity

This compound is a potent spermicide.[9][14] Electron microscopy studies have revealed that its primary sites of action are the acrosome (at the head of the spermatozoon) and the mitochondria (in the midpiece of the tail).[15] It rapidly destroys the plasma membrane and the acrosomal membrane, terminating the fertilizing capacity of the sperm.[15] The damage to the mitochondria disrupts metabolic activity, leading to cell death.[15] This action is described as instant and irreversible.[15]

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound and its analogues is profoundly influenced by its molecular structure, particularly the length of the n-alkyl chain.[8]

-

Alkyl Chain Length: A parabolic relationship exists between the alkyl chain length and antimicrobial activity.[8] Optimal biocidal activity is generally observed for derivatives with 12 to 14 carbon atoms (dodecyl and myristyl).[8][9] Shorter chains may not penetrate the lipid bilayer effectively, while longer chains may be too flexible or exhibit reduced solubility, hindering their ability to reach the target membrane.[16]

-

Headgroup and Benzyl Moiety: While the alkyl chain is the primary determinant of potency, modifications to the quaternary ammonium headgroup and the benzyl ring can also modulate activity, though these are less critical than chain length.[8]

Experimental Protocols for Activity Evaluation

The validation of this compound's activity relies on standardized and reproducible experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against bacteria.[2][5] The causality behind this protocol is to identify the lowest concentration of the agent that prevents visible microbial growth, providing a quantitative measure of its bacteriostatic activity.

Protocol: Broth Microdilution Assay

-

Preparation of Stock Solution: Prepare a sterile, concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).[2]

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[2]

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next.[5] Discard 100 µL from the final column used for dilution.

-

Inoculation: Inoculate all wells (except a sterility control well) with 5 µL of the standardized microorganism suspension.[5] Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[2]

-

Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).[2]

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2][5]

Caption: Workflow for MIC Determination by Broth Microdilution.

Evaluation of Virucidal Efficacy

Virucidal efficacy is typically evaluated using suspension tests as outlined by standards like EN 14476.[17][18] This protocol is designed to demonstrate a product's ability to inactivate viruses in a liquid medium, simulating practical conditions. A disinfectant must achieve at least a 4-log₁₀ (99.99%) reduction in the virus titer to be considered effective under this standard.[17][18]

Protocol: Virucidal Suspension Test (Adapted from EN 14476)

-

Preparation of Reagents: Prepare the desired concentrations of this compound in a suitable diluent (e.g., hard water to simulate real-world conditions). Prepare a control solution (diluent only) and a neutralization solution capable of stopping the biocidal action.

-

Inactivation Reaction: In a sterile tube, mix a defined volume of the virus stock with a defined volume of the this compound solution (e.g., 9 parts disinfectant to 1 part virus suspension).[12] Simultaneously, prepare a control by mixing the virus with the control solution.

-

Contact Time: Allow the reaction to proceed for a specified contact time (e.g., 5, 15, 30 minutes) at a controlled temperature.[12]

-

Neutralization: At the end of the contact time, add a defined volume of the neutralization solution to stop the virucidal activity.

-

Viral Titer Determination: Determine the remaining infectious virus titer in both the test and control samples using a suitable cell culture-based assay, such as a plaque assay or a 50% Tissue Culture Infective Dose (TCID₅₀) assay.[19]

-

Calculation: Calculate the log reduction in viral titer by comparing the titer of the test sample to the control sample. A ≥4-log reduction is typically required for a virucidal claim.[17]

Synthesis and Purification

The primary industrial route for synthesizing this compound is the Menshutkin reaction .[20] This is a nucleophilic substitution reaction involving the alkylation of a tertiary amine.

Reaction Scheme: N,N-dimethyldodecylamine (a tertiary amine) is reacted with benzyl chloride. The nucleophilic nitrogen atom of the amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt.[20]

Caption: Synthesis of this compound via the Menshutkin Reaction.

Protocol: Laboratory Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethyldodecylamine and an equimolar amount of benzyl chloride in an anhydrous polar aprotic solvent, such as acetonitrile.[16][20]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[20]

-

Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. Add a non-polar solvent like diethyl ether to the resulting crude product and stir vigorously to precipitate the solid this compound.[20]

-

Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization, for instance, from a heated 1:1 mixture of acetone and acetonitrile.[20] Pure crystals will form upon slow cooling.[20]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.[20]

Safety and Toxicological Profile

While an effective antimicrobial, this compound is a hazardous substance that requires careful handling.[21] Adherence to safety protocols is critical to mitigate risks.

| Hazard Class | GHS Statement | Precautionary Measures | Reference |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. | P280: Wear protective gloves/clothing. P270: Do not eat, drink or smoke when using this product. | [7][22] |

| Skin/Eye Damage | H314: Causes severe skin burns and eye damage. | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][22] |

| Aquatic Hazard | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. | [7][22] |

Handling Protocol:

-

Always handle in a well-ventilated area, preferably under a chemical fume hood.[21]

-

Use comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves, tight-sealing safety goggles, and protective clothing.[21]

-

Ensure eyewash stations and safety showers are readily accessible.[21]

-

Store in a cool, dry, well-ventilated area away from incompatible materials and in a locked-up, secure location.[21]

Conclusion

This compound is a highly effective and versatile cationic surfactant with a well-established mechanism of action centered on the disruption of microbial cell membranes.[3][5] Its broad spectrum of activity, coupled with a deep understanding of its structure-activity relationships, makes it an indispensable tool in disinfection, preservation, and antiseptic applications.[6][9] For drug development professionals and researchers, a thorough grasp of its molecular properties, biological activities, and the standardized protocols for its evaluation is essential for harnessing its full potential while ensuring its safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 10. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Efficacy of spermicides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microchemlab.com [microchemlab.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. echemi.com [echemi.com]

An In-depth Technical Guide to the Interaction of Benzododecinium Chloride with Microbial Cell Membranes

Introduction

Benzododecinium chloride (BDC), a key member of the quaternary ammonium compound (QAC) family, stands as a potent cationic surfactant with a long-standing role as a broad-spectrum antimicrobial agent.[1][2] Chemically identified as N-benzyl-N,N-dimethyldodecan-1-aminium chloride, it is a specific homolog of benzalkonium chloride (BAC) distinguished by its 12-carbon alkyl chain.[2][3] This amphiphilic molecular architecture, featuring a positively charged hydrophilic head and a lipophilic 12-carbon tail, is the cornerstone of its biocidal activity against a wide array of bacteria, fungi, and enveloped viruses.[1][4][5] The primary target of this action is the microbial cell membrane, where BDC initiates a cascade of disruptive events leading to catastrophic failure of cellular integrity and, ultimately, cell death.[5][6]

This guide provides a detailed technical exploration of the multifaceted interactions between this compound and microbial membranes. We will dissect the core mechanism of action, present field-proven experimental protocols for its evaluation, and discuss the critical factors that modulate its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this widely utilized biocide.

The Core Mechanism: A Multi-Step Assault on the Cell Membrane

The antimicrobial efficacy of this compound is not a singular event but a sequential process driven by its physicochemical properties.[7] The process can be systematically broken down into four critical stages, from initial surface binding to complete loss of cellular integrity.

Step 1: Adsorption and Electrostatic Interaction

The journey begins with the electrostatic attraction between the positively charged quaternary ammonium headgroup of BDC and the net negative charge of the microbial cell surface.[5][7] Components such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria) contribute to this negative charge, serving as the initial docking sites for BDC molecules.[5][6] This initial binding is rapid and crucial for concentrating the biocide at the cell surface, setting the stage for membrane penetration.

Step 2: Hydrophobic Intercalation and Membrane Penetration

Following electrostatic adsorption, the hydrophobic dodecyl (C12) tail of the BDC molecule plays a pivotal role.[1] This lipophilic chain penetrates and embeds itself into the lipid bilayer of the cell membrane, disrupting the orderly arrangement of the phospholipid molecules.[6][7] This intercalation process is analogous to a wedge being driven into the membrane, creating localized instability and increasing the fluidity of the bilayer.[5] Molecular dynamics simulations have shown that this integration proceeds stepwise, with the QAC immersing one tail at a time into the lipid core.[8]

Step 3: Disruption of Membrane Integrity and Permeability

The embedding of BDC molecules compromises the fundamental barrier function of the cell membrane. The disruption of intermolecular interactions within the lipid bilayer leads to a significant increase in membrane permeability.[7][9] This loss of integrity allows for the uncontrolled leakage of essential intracellular components, including critical ions like potassium (K+), metabolites, ATP, and even larger molecules such as nucleic acids and proteins.[1][5]

Step 4: Enzyme Inactivation, Cell Lysis, and Death

The cumulative damage culminates in the complete loss of membrane function. BDC can inactivate essential membrane-bound enzymes, further crippling cellular metabolic processes.[1][10] The extensive leakage of cytoplasmic contents and the inability of the cell to maintain its osmotic balance ultimately lead to cell lysis and death.[1][6] This multi-targeted physical disruption of the membrane makes the development of microbial resistance more challenging compared to antibiotics that have highly specific intracellular targets.[1]

Quantitative Efficacy of this compound

The effectiveness of BDC varies depending on the target microorganism. The following table summarizes minimum inhibitory concentration (MIC) data, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Type | MIC (mg/L or ppm) | Reference |

| Pseudomonas fluorescens | Gram-Negative Bacteria | 20 | [11] |

| Escherichia coli | Gram-Negative Bacteria | Varies (sub-lethal effects observed) | [12] |

| Listeria monocytogenes | Gram-Positive Bacteria | Varies (subject to efflux pump activity) | [4] |

| Staphylococcus aureus | Gram-Positive Bacteria | Varies (subject to efflux pump activity) | [8] |

Note: Efficacy can be influenced by factors such as pH, temperature, and the presence of organic matter. Many studies use Benzalkonium Chloride (BAC), a mixture of homologs; data specific to the C12 derivative (BDC) is presented where available.[1]

Experimental Protocols for Assessing Membrane Interactions

A multi-faceted approach is required to fully characterize the interaction of BDC with microbial membranes. The following protocols represent a core workflow for a comprehensive evaluation.

Workflow for Evaluating BDC-Membrane Interactions

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC assay is a foundational experiment to determine the baseline potency of BDC against a specific microorganism. It establishes the lowest concentration required to inhibit growth, providing a critical parameter for subsequent mechanistic studies.[3]

Methodology (Broth Microdilution): [3]

-

Preparation: Add 100 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of a BDC stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the final column.

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Inoculate all wells (except a sterility control) with 5 µL of the suspension. Include a growth control well (broth + inoculum, no BDC).

-

Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: Determine the MIC as the lowest BDC concentration that completely inhibits visible microbial growth.

Protocol 2: Membrane Permeabilization Assay using SYTOX™ Green

Causality: This assay provides direct evidence of membrane compromise. SYTOX™ Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. Its fluorescence upon binding to intracellular nucleic acids is a direct and quantifiable indicator of membrane permeabilization.[13]

Methodology (Flow Cytometry or Plate Reader):

-

Cell Preparation: Harvest microbial cells in the logarithmic growth phase, wash twice with sterile phosphate-buffered saline (PBS), and resuspend to a standardized density (e.g., 10^7 cells/mL).

-

Treatment: Aliquot the cell suspension into tubes or a 96-well plate. Add varying concentrations of BDC (e.g., 0.5x, 1x, 2x MIC). Include an untreated control and a positive control (e.g., cells treated with 70% isopropanol to maximize permeabilization).

-

Staining: Add SYTOX™ Green to a final concentration of 1-5 µM to all samples and incubate in the dark for 15-30 minutes at room temperature.

-

Analysis:

-

Microplate Reader: Measure fluorescence intensity (Excitation ~485 nm, Emission ~520 nm).

-

Flow Cytometry: Analyze the cell population to quantify the percentage of fluorescent (permeabilized) cells.

-

Protocol 3: Inner Membrane Permeabilization using ONPG Assay

Causality: This enzymatic assay specifically assesses the integrity of the bacterial inner membrane. The substrate, ortho-nitrophenyl-β-galactoside (ONPG), is colorless. If the inner membrane is compromised, ONPG can enter the cytoplasm and be hydrolyzed by the intracellular enzyme β-galactosidase into o-nitrophenol, a yellow product that can be quantified spectrophotometrically.[12][14]

Methodology (for β-galactosidase expressing strains like E. coli):

-

Cell Preparation: Grow bacteria to mid-log phase, wash, and resuspend in PBS containing a carbon source (to maintain enzyme activity) to a standardized optical density.

-

Reaction Setup: In a 96-well plate, add the bacterial suspension to wells containing various concentrations of BDC.

-

Substrate Addition: Add ONPG to each well to initiate the reaction.

-

Measurement: Immediately begin monitoring the absorbance at 420 nm over time using a microplate reader. The rate of color development is proportional to the rate of ONPG entry into the cells, and thus reflects the kinetics of inner membrane permeabilization.[12]

Protocol 4: Morphological Analysis by Atomic Force Microscopy (AFM)

Causality: While permeability assays quantify leakage, AFM provides direct visual evidence of the physical damage inflicted by BDC on the cell surface. This high-resolution imaging technique can reveal changes in cell morphology, surface roughness, and the formation of pores or lesions.[15]

Methodology:

-

Surface Preparation: Immobilize microbial cells onto a suitable substrate (e.g., a poly-L-lysine coated glass slide or mica sheet).

-

Treatment: Gently rinse the immobilized cells. Treat the surface with a BDC solution at a relevant concentration (e.g., MIC) for a defined period. A control sample should be treated with buffer only.

-

Imaging: After the treatment period, rinse the surface again to remove excess BDC. Allow the sample to air dry or image directly in liquid.

-

Analysis: Acquire topographic images of the cell surfaces using an AFM in contact or tapping mode. Compare the morphology of treated cells to the smooth, intact surfaces of control cells to identify evidence of wrinkling, deformation, or membrane disruption.[11]

Conclusion

This compound exerts its potent antimicrobial effects through a direct and catastrophic assault on the microbial cell membrane. Its amphiphilic structure facilitates a sequential process of electrostatic binding, hydrophobic insertion, and ultimately, the complete disruption of the membrane's barrier function. This leads to the leakage of vital cellular components and cell death. A thorough understanding of this mechanism, supported by a robust suite of quantitative and qualitative experimental techniques, is essential for the rational application of BDC in disinfectant and antiseptic formulations and for the development of next-generation antimicrobial agents that leverage this membrane-disrupting strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 11. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

An In-Depth Technical Guide to Early-Stage Research on Benzododecinium Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Quaternary Ammonium Scaffolds

Benzododecinium chloride (BDC), a prominent member of the quaternary ammonium compound (QAC) family, has long been a cornerstone of disinfection and antisepsis.[1] Its molecular architecture, featuring a cationic nitrogen center linked to a benzyl group, two methyl groups, and a lipophilic dodecyl chain, provides a versatile and potent platform for antimicrobial activity.[2] The primary mode of action for BDC and its derivatives is the disruption of microbial cell membranes, a mechanism that remains a robust strategy against a wide array of pathogens.[3] This guide delves into the early-stage research and development of novel BDC derivatives, offering a technical roadmap for the synthesis, evaluation, and optimization of this important class of antimicrobial agents.

Section 1: The Scientific Rationale for Derivative Synthesis: A Structure-Activity Relationship (SAR) Deep Dive

The development of novel BDC derivatives is predicated on a well-established structure-activity relationship (SAR). The antimicrobial potency and selectivity of these compounds can be fine-tuned by systematically modifying three key structural components: the hydrophobic alkyl chain, the aromatic benzyl ring, and the quaternary ammonium headgroup.

The Hydrophobic Alkyl Chain: The Key to Membrane Disruption

The length of the N-alkyl chain is a critical determinant of antimicrobial efficacy. For many bacteria and fungi, the optimal chain length for BDC analogues is between 12 and 16 carbons.[1] Shorter chains may not sufficiently penetrate the lipid bilayer, while longer chains can lead to decreased water solubility and reduced bioavailability.

The Aromatic Benzyl Ring: A Locus for Functionalization

The benzyl ring offers a prime location for introducing functional groups to modulate the compound's properties. For instance, the incorporation of a pyridine ring in place of the phenyl ring has been explored to create novel BDC analogues with altered antimicrobial spectrums.[4]

The Quaternary Ammonium Headgroup and Beyond: Exploring Gemini Surfactants

The permanently cationic quaternary ammonium group is essential for the initial electrostatic attraction to the negatively charged microbial cell surface. While modifications to the methyl groups are less common, a significant area of innovation lies in the development of "Gemini" or bis-quaternary ammonium surfactants. These molecules consist of two BDC-like moieties connected by a spacer, often resulting in significantly lower critical micelle concentrations (CMC) and enhanced antimicrobial activity compared to their single-chain counterparts.[5][6]

Section 2: Synthesis of this compound Derivatives: Protocols and Strategies

The synthesis of BDC derivatives primarily relies on the Menshutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide.[7] This section provides detailed protocols for the synthesis of various BDC derivatives.

General Synthesis of n-Alkyldimethylbenzylammonium Chlorides

This protocol outlines the fundamental synthesis of BDC derivatives with varying alkyl chain lengths.

Materials:

-

N,N-dimethylalkylamine (with desired alkyl chain length)

-

Benzyl chloride

-

Anhydrous acetonitrile

-

Diethyl ether

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

Procedure:

-

Dissolve N,N-dimethylalkylamine (1 equivalent) in anhydrous acetonitrile in the round-bottom flask.

-

With continuous stirring, add benzyl chloride (1 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 8-12 hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the crude product and stir vigorously to precipitate the solid BDC derivative.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent system (e.g., acetone/acetonitrile).[7]

Synthesis of Pyridine-Containing Analogues

This protocol describes the synthesis of BDC analogues where the benzyl ring is replaced by a pyridine ring.

Materials:

-

4-chloromethylpyridine

-

N,N-dimethylalkylamine (with desired alkyl chain length)

-

Anhydrous acetonitrile

-

Diethyl ether

Procedure:

-

Prepare a mixture of 4-chloromethylpyridine (1 equivalent) and the corresponding N,N-dimethylalkylamine (1 equivalent) in anhydrous acetonitrile.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction completion by TLC.

-

Evaporate the solvent under reduced pressure.

-

Wash the residue twice with diethyl ether.

-

Purify the crude product by recrystallization from an acetone/acetonitrile (1:1) mixture.[4]

Synthesis of Derivatives with Ether and Ester Linkers

To enhance biodegradability and modify pharmacokinetic profiles, ether or ester linkages can be incorporated.

For Ether Linkages:

This can be achieved by reacting a chloromethylated aromatic compound with an alcohol-containing tertiary amine precursor, followed by quaternization.

For Ester Linkages:

Ester-containing derivatives can be synthesized by reacting a carboxylic acid with 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine.[8]

Synthesis of Bis-Quaternary Ammonium (Gemini) Surfactants

Gemini surfactants can be synthesized by reacting two equivalents of a long-chain alkyldimethylamine with a dihaloalkane, such as 1,6-dibromohexane.[9] Another approach involves the reaction of tert-alkylamines with the product of epichlorohydrin and a long-chain amine.[1]

Section 3: In Vitro Evaluation: Establishing a Baseline of Activity and Toxicity

A rigorous in vitro evaluation is crucial to characterize the antimicrobial efficacy and cytotoxic profile of newly synthesized BDC derivatives.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity. The broth microdilution method is a standard protocol.

Protocol: Broth Microdilution for MIC Determination

-

Stock Solution Preparation: Prepare a concentrated, sterile stock solution of the BDC derivative in an appropriate solvent (e.g., sterile water or DMSO).

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in sterile Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound where no visible microbial growth is observed.[2]

Cytotoxicity Assays

Assessing the toxicity of BDC derivatives against mammalian cells is essential to determine their therapeutic index.

Table 1: Common In Vitro Cytotoxicity Assays

| Assay | Principle |

| MTT Assay | Measures the metabolic activity of cells, which is an indicator of cell viability.[2] |

| LDH Release Assay | Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity. |

| Trypan Blue Exclusion Assay | Differentiates between viable and non-viable cells based on membrane integrity. |

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed mammalian cells (e.g., fibroblasts, epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of the BDC derivative for a defined period (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate reader at approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).[2]

Section 4: In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

In vivo studies are indispensable for evaluating the therapeutic potential and safety profile of promising BDC derivatives in a complex biological environment.

Murine Skin Infection Model

This model is particularly relevant for derivatives intended for topical application.

Protocol: Murine Model of Infected Wound Healing

-

Animal Model: Use a suitable mouse or rat strain. Anesthetize the animal and create a full-thickness skin wound on the dorsum.

-

Infection: Inoculate the wound with a clinically relevant pathogen, such as Methicillin-resistant Staphylococcus aureus (MRSA).[10]

-

Treatment: Apply the BDC derivative, often formulated in a hydrogel or nanofiber dressing, to the wound at specified intervals.[6]

-

Efficacy Endpoints:

-

Wound Healing Rate: Measure the wound area at regular intervals.[11]

-

Bacterial Load: Quantify the number of bacteria in the wound tissue at different time points.

-

Histopathology: Evaluate tissue sections for re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.[7]

-

-

Safety Endpoints:

-

TUNEL Staining: Assess apoptosis in the wound tissue to evaluate cytotoxicity.[11]

-

Systemic Toxicity: Monitor for signs of systemic toxicity, such as weight loss or changes in behavior.

-

Murine Sepsis Model

For derivatives with potential for systemic use, a sepsis model is crucial.

Protocol: Murine Cecal Ligation and Puncture (CLP) Sepsis Model

-

Animal Model: Use a suitable mouse strain.

-

CLP Procedure: Perform a cecal ligation and puncture to induce polymicrobial sepsis.[12]

-

Treatment: Administer the BDC derivative intravenously at various time points post-CLP.

-

Efficacy Endpoints:

-

Survival Rate: Monitor animal survival over a defined period.

-

Bacterial Load: Determine the bacterial burden in blood and key organs.

-

Inflammatory Markers: Measure levels of inflammatory cytokines in the serum.

-

-

Safety Endpoints:

-

Organ Function: Assess markers of organ damage (e.g., kidney and liver function tests).

-

Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Section 5: Advanced Applications: Antimicrobial Surfaces and Materials

A burgeoning area of research is the incorporation of BDC derivatives into materials to create antimicrobial surfaces.

Surface Immobilization Strategies

-

Covalent Immobilization: Techniques like silanization can be used to covalently attach BDC derivatives to surfaces such as glass and metal oxides.

-

Layer-by-Layer Assembly: This method involves the sequential adsorption of oppositely charged polyelectrolytes, one of which can be a BDC-functionalized polymer.

Evaluation of Antimicrobial Surfaces

-

Zone of Inhibition Assay: A qualitative test where the material is placed on an inoculated agar plate to observe a clear zone of no bacterial growth.

-

Quantitative Assays (e.g., ISO 22196): Standardized methods to quantify the reduction in bacterial numbers on the surface.

-

Biocompatibility Assessment: In addition to cytotoxicity, hemocompatibility (hemolysis assay) is crucial for blood-contacting materials.

Section 6: Visualizing the Science: Diagrams and Workflows

Diagram 1: Mechanism of Action of this compound

Caption: Mechanism of action of a this compound derivative on a bacterial cell membrane.

Diagram 2: General Workflow for Early-Stage BDC Derivative Research

Caption: A typical workflow for the design, synthesis, and evaluation of novel BDC derivatives.

Conclusion: The Future of this compound Derivatives

The foundational scaffold of this compound continues to be a fertile ground for the development of new antimicrobial agents. Through rational design based on well-understood SAR principles, medicinal chemists can create novel derivatives with enhanced efficacy, improved safety profiles, and tailored properties for specific applications, from topical treatments to advanced antimicrobial materials. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to navigate the early stages of this exciting and impactful field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo wound-healing effects of novel benzalkonium chloride-loaded hydrocolloid wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and antimicrobial activity of some new bisquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo Evaluation of the Bioactive Nanofibers-Encapsulated Benzalkonium Bromide for Accelerating Wound Repair with MRSA Skin Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topical effect of benzalkonium bromide on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

Toxicological profile of benzododecinium chloride in vitro

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Benzododecinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a key member of the benzalkonium chlorides (BACs), is a quaternary ammonium compound widely recognized for its potent antimicrobial properties.[1][2] As a cationic surfactant, it is extensively used as a preservative in pharmaceutical formulations like ophthalmic solutions and nasal sprays, and as a disinfectant in numerous consumer and industrial products.[1][2][3] Given its widespread human exposure, a thorough understanding of its interaction with mammalian cells is critical for comprehensive safety and efficacy assessments.[1][4] This technical guide synthesizes current research to provide an in-depth overview of the in vitro toxicological profile of this compound, focusing on its mechanisms of cytotoxicity, genotoxic potential, and the key signaling pathways involved.

Primary Mechanism of Action: Disruption of Cell Membrane Integrity

The fundamental toxicological action of this compound stems from its amphiphilic molecular structure, which features a positively charged hydrophilic quaternary ammonium head and a long hydrophobic dodecyl tail.[5] This structure dictates its interaction with the cell membrane, the primary target of its cytotoxic effect.[6][7]

The mechanism can be broken down into two key steps:

-

Electrostatic Attraction: The positively charged head group is electrostatically attracted to the negatively charged components of the cell membrane, such as phospholipids and integral proteins.[5]

-

Hydrophobic Interaction: The lipophilic alkyl tail penetrates the lipid bilayer, disrupting its highly organized structure.[3][6]

This intercalation leads to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components, ultimately culminating in cell death.[3][4][8]

Concentration-Dependent Cytotoxicity

This compound exhibits both concentration- and time-dependent cytotoxicity across a wide range of cell types.[3][4][9] A critical aspect of its toxicological profile is the differential mode of cell death induced at varying concentrations. At lower, sub-lytic concentrations, it primarily triggers programmed cell death (apoptosis), whereas at higher concentrations, the extensive membrane damage leads to rapid, uncontrolled cell death (necrosis).[1][7][8]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in cell lines, exposure times, and assay methodologies.

| Cell Line | Assay | Exposure Time | IC50 / Cytotoxic Concentration | Key Findings | Reference |

| Human Lung Epithelial (H358) | MTT | 30 min | IC50: 7.1 µg/mL | Rapid decrease in cell viability at higher concentrations. | [1][3] |

| Human Lung Epithelial (A549) | - | 24 h | Significant cytotoxicity at 1-10 µg/mL | Induces apoptosis via caspase-3/7 activation. | [4] |

| Human Conjunctival Cells | MTT | 10 min | Significant decrease at ≥ 0.005% | Dose-dependent decrease in viability. | [1] |

| Human Keratinocytes (HaCaT) | MTT | - | IC50: 4.16 µg/mL | Shows higher cytotoxicity compared to other antiseptics like PVP-I and CHG. | [10] |

| Human Keratinocytes (HaCaT) | MTT | - | Weak cytotoxicity at 1-2% | Viability range of 74%-99% across various concentrations. | [11] |

Mechanisms of Cellular Toxicity

Beyond direct membrane lysis, this compound activates several intracellular signaling pathways that contribute to its toxicity.

Induction of Apoptosis via the Mitochondrial Pathway

At lower concentrations, the primary mode of cell death is apoptosis, orchestrated largely through the intrinsic (mitochondrial) pathway.[3][6]

-

Mitochondrial Targeting: As the only negatively charged organelle, the mitochondrion is a key target for the cationic this compound molecule.[12]

-

Mitochondrial Dysfunction: The compound disrupts mitochondrial function by depolarizing the mitochondrial membrane, inhibiting oxygen consumption, and reducing ATP synthesis, potentially by targeting Complex I of the electron transport chain.[3][12][13]

-

Bcl-2 Family Regulation: This disruption alters the balance of pro- and anti-apoptotic proteins, leading to an increase in Bax (pro-apoptotic) and a decrease in Bcl-2 (anti-apoptotic).[3]

-

Caspase Activation: The resulting increase in mitochondrial outer membrane permeability allows for the release of cytochrome c into the cytosol, which in turn activates a cascade of executioner enzymes, including caspase-9 and caspase-3, leading to the systematic dismantling of the cell.[3]

Induction of Oxidative Stress

Exposure to this compound has been shown to induce a state of oxidative stress within cells.[1] This is characterized by an increased production of reactive oxygen species (ROS) and a depletion of intracellular antioxidants, such as glutathione (GSH).[1][10][14] This oxidative imbalance contributes significantly to cellular damage, including lipid peroxidation and DNA damage, and can act as a trigger for the apoptotic cascade.[1][15]

Activation of the Integrated Stress Response (ISR)

Recent studies have shown that this compound can activate the Integrated Stress Response (ISR), a cellular signaling network that cells use to adapt to various stressors.[3][16] While the ISR is initially a pro-survival response, chronic or severe activation can overwhelm the cell's adaptive capacity, ultimately leading to the initiation of apoptosis.[3][16]

Genotoxicity Profile

The genotoxic potential of this compound has been investigated with somewhat conflicting results, suggesting that its effects may be dependent on the specific cell system and concentration used.[1]

-

DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis) has demonstrated that this compound can cause a dose-dependent increase in DNA damage in human respiratory epithelial cells.[1][17]

-

Mutagenicity: In contrast, the Micronucleus Assay, which assesses chromosomal damage, did not show a significant increase in micronucleus formation in human lymphocytes treated with various concentrations of the compound.[1][18]

This discrepancy highlights the need for further investigation to fully characterize the genotoxic risk.

Quantitative Genotoxicity Data

| Cell Line | Assay | Concentration | Key Findings | Reference |

| Human Respiratory Epithelial (BEAS-2B) | Comet Assay (SCGE) | 0.002% to 0.05% | Dose-dependent increase in DNA damage, with a maximum at 0.02%. | [1][17] |

| Human Lymphocytes | Micronucleus Assay | 0.04 mg/L to 9 mg/L | No significant increase in micronucleus formation. | [1][18] |

Experimental Protocols: A Self-Validating System

The following protocols represent standard, field-proven methodologies for assessing the in vitro toxicology of a compound like this compound. The causality behind this experimental workflow is to first establish a dose-response relationship and overall cytotoxicity, then to elucidate the specific mechanisms of cell death, and finally to assess the potential for genetic damage.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a robust method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] The principle lies in the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product.[9]

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]

-

Treatment: Prepare serial dilutions of this compound in culture medium at 2X the desired final concentrations. Remove the old medium and add 100 µL of the dilutions to the appropriate wells. Include vehicle controls. Incubate for the desired exposure time (e.g., 24, 48 hours).[3]

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[3]

-

Solubilization: Carefully remove the medium. Add 100 µL of an appropriate solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[3]

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

Protocol 2: Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay provides a clear distinction between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9]

Methodology:

-

Cell Treatment: Culture and treat cells with this compound in 6-well plates for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

-

Analysis: Analyze the cells by flow cytometry immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Comet Assay for DNA Damage